

An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Methylthio)propionaldehyde**

Cat. No.: **B105701**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, also widely known as methional, is a significant organic compound with the chemical formula $\text{CH}_3\text{SCH}_2\text{CH}_2\text{CHO}$.^[1] It is a colorless to pale yellow liquid recognized for its potent and distinctive aroma, often described as similar to cooked potatoes.^{[1][2][3]} This sulfur-containing aldehyde is a key flavor component in a variety of foods, including potato-based snacks, black and green teas, and is a product of the degradation of the amino acid methionine.^[1] Beyond its role in food science, **3-(methylthio)propionaldehyde** serves as an important intermediate in chemical synthesis and exhibits biological activity, including acting as a prostaglandin antagonist.^{[2][4]} This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological pathways.

Chemical Structure and Identification

3-(Methylthio)propionaldehyde possesses a simple aliphatic chain with a terminal aldehyde functional group and a thioether (specifically, a methylthio) group at the 3-position.^[1] This bifunctional nature dictates its chemical reactivity and physical properties.

Key Identifiers:

- IUPAC Name: 3-(Methylsulfanyl)propanal^[1]

- Synonyms: Methional, 3-(Methylmercapto)propionaldehyde, 3-(Methylthio)propanal, 4-Thiapentanal[4]
- CAS Number: 3268-49-3[1]
- Chemical Formula: C₄H₈OS[1]
- Molecular Weight: 104.17 g/mol [4]
- SMILES: CSCCC=O[4]
- InChI Key: CLUWOWRTHNNNBBU-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-(methylthio)propionaldehyde** is presented in the table below for easy reference.

Property	Value	References
Appearance	Colorless to amber liquid with a pungent, meat-like odor.	[2][4]
Boiling Point	165-166 °C	[2][6]
Melting Point	-68 °C	[7]
Density	1.043 g/mL at 25 °C	[2][6]
Refractive Index (n _{20/D})	1.483	[6]
Solubility	Readily soluble in alcohol solvents (e.g., ethanol, propylene glycol) and oil. Slightly soluble in water.	[2][4]
Vapor Pressure	760 mmHg at 165 °C	[6]
Flash Point	74 °C (closed cup)	[3][6]

Spectroscopic Data

The structural features of **3-(methylthio)propionaldehyde** can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3): The proton NMR spectrum shows characteristic signals for the aldehyde proton, the methyl group protons, and the two methylene groups.[8]
- ^{13}C NMR (CDCl_3 , 100.54 MHz): The carbon NMR spectrum displays four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon. The approximate chemical shifts are: 200.61 ppm ($\text{C}=\text{O}$), 43.21 ppm ($-\text{CH}_2\text{-CHO}$), 26.43 ppm ($-\text{S-CH}_2-$), and 15.50 ppm (S-CH_3).[4]

Infrared (IR) Spectroscopy

The IR spectrum of **3-(methylthio)propionaldehyde** exhibits characteristic absorption bands for its functional groups. While a detailed spectrum with full peak assignments is not readily available in the cited literature, the expected characteristic peaks based on its structure are:

- C-H stretch (aldehyde): A distinctive pair of peaks around 2820 cm^{-1} and 2720 cm^{-1} , which is a hallmark of the aldehyde C-H bond and arises from Fermi resonance.[9]
- C=O stretch (aldehyde): A strong, sharp absorption band in the region of $1720\text{-}1740\text{ cm}^{-1}$.[9]
- C-H stretch (aliphatic): Absorption bands in the range of $2850\text{-}2960\text{ cm}^{-1}$.
- C-S stretch: A weaker absorption in the fingerprint region.

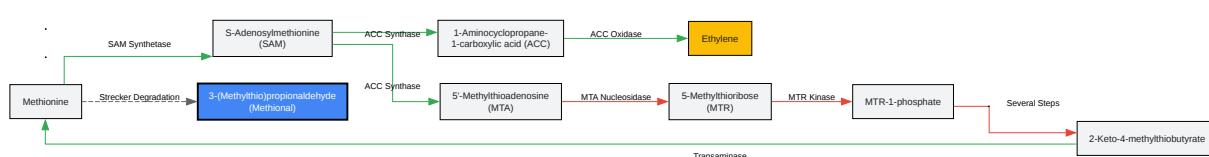
Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-(methylthio)propionaldehyde** is available through databases such as the NIST WebBook.[5]

Synthesis and Reactivity Commercial Synthesis

The primary industrial method for synthesizing **3-(methylthio)propionaldehyde** is the reaction of methanethiol (methyl mercaptan) with acrolein.[1] This reaction is typically carried out in a closed vessel, and the resulting product is purified by distillation.[2]

Biological Formation: The Strecker Degradation


In biological systems and during food processing, **3-(methylthio)propionaldehyde** is formed from the amino acid methionine via the Strecker degradation.[10] This reaction involves the interaction of methionine with α -dicarbonyl compounds, which are often intermediates of the Maillard reaction.[1]

Chemical Reactivity

The chemistry of **3-(methylthio)propionaldehyde** is dictated by its aldehyde and thioether functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition. The thioether group can be oxidized to a sulfoxide and then to a sulfone. The compound is known to be a versatile reagent in organic chemistry and is used as a precursor in the synthesis of methionine for animal feed supplements.[1]

Role in Biological Pathways: The Yang Cycle

3-(Methylthio)propionaldehyde is a key intermediate in the Yang Cycle, also known as the methionine salvage pathway. This cycle is crucial for the regeneration of methionine, particularly in plant tissues where it is a precursor for the biosynthesis of the plant hormone ethylene.

[Click to download full resolution via product page](#)

Caption: The Yang Cycle for methionine regeneration and its relation to **3-(methylthio)propionaldehyde**.

Experimental Protocols

While detailed, step-by-step laboratory protocols for the synthesis and analysis of pure **3-(methylthio)propionaldehyde** are not extensively detailed in the public domain, the following sections provide an overview of the methodologies based on available information.

Synthesis of **3-(Methylthio)propionaldehyde** from Acrolein and Methyl Mercaptan

This synthesis should be performed in a well-ventilated fume hood due to the volatility and toxicity of the reactants.

Materials:

- Acrolein
- Methyl mercaptan
- Reaction vessel equipped with a stirrer, cooling system, and addition funnel

Procedure Outline:

- The reaction is typically conducted in a closed system.[\[2\]](#)
- Acrolein is reacted with methyl mercaptan, often in the presence of a catalyst.[\[11\]](#)
- The reaction is exothermic and requires careful temperature control.
- The crude product is then purified by vacuum distillation to separate it from unreacted starting materials and byproducts.[\[2\]](#)

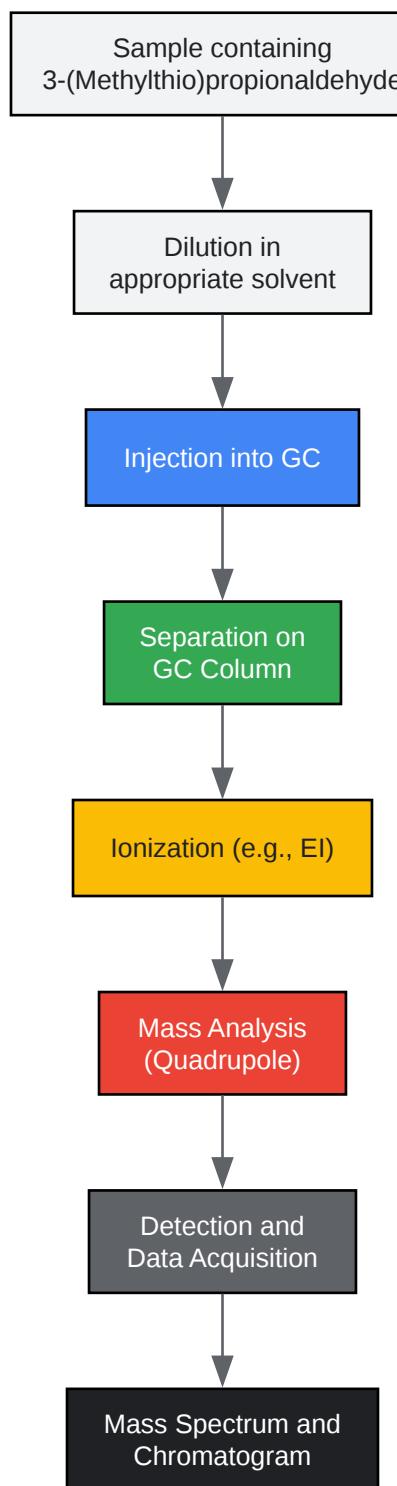
Purification by Vacuum Distillation

Apparatus:

- Standard vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and pressure gauge).

Procedure Outline:

- The crude **3-(methylthio)propionaldehyde** is placed in the distillation flask with boiling chips or a magnetic stir bar.
- The system is evacuated to the desired pressure.
- The flask is heated gently in a heating mantle.
- Fractions are collected based on the boiling point of the compound at the reduced pressure. The main fraction containing the purified product is collected.


Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Appropriate capillary column (e.g., a non-polar or mid-polar column).

Procedure Outline:

- Sample Preparation: A dilute solution of **3-(methylthio)propionaldehyde** is prepared in a suitable solvent (e.g., dichloromethane or hexane).
- Injection: A small volume (e.g., 1 μ L) of the sample is injected into the GC.
- GC Separation: The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds.
- MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of **3-(methylthio)propionaldehyde** is recorded for identification.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **3-(methylthio)propionaldehyde** by GC-MS.

Conclusion

3-(Methylthio)propionaldehyde is a multifaceted molecule with significant relevance in food chemistry, synthetic organic chemistry, and plant biology. Its distinct structural features give rise to its characteristic aroma and diverse chemical reactivity. Understanding its properties, synthesis, and biological roles is crucial for researchers and professionals in various scientific disciplines. The information presented in this guide provides a solid foundation for further investigation and application of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phloem-Specific Expression of Yang Cycle Genes and Identification of Novel Yang Cycle Enzymes in *Plantago* and *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. 3-(Methylthio)propionaldehyde(3268-49-3) 1H NMR [m.chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. maxapress.com [maxapress.com]
- 11. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105701#3-methylthio-propionaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com